Cas no 58446-49-4 (1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-(1,4-dimethylpentyl)-)

1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-(1,4-dimethylpentyl)- structure
58446-49-4 structure
Product Name:1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-(1,4-dimethylpentyl)-
CAS No:58446-49-4
MF:C19H34N2
MW:290.486665248871
CID:342057
PubChem ID:22728255
Update Time:2025-04-19

1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-(1,4-dimethylpentyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-(1,4-dimethylpentyl)-
    • 1-N-(5-methylhexan-2-yl)-4-N-(4-methylpentan-2-yl)benzene-1,4-diamine
    • SCHEMBL3340840
    • 58446-49-4
    • DTXSID40627856
    • N~1~-(5-Methylhexan-2-yl)-N~4~-(4-methylpentan-2-yl)benzene-1,4-diamine
    • Inchi: 1S/C19H34N2/c1-14(2)7-8-16(5)20-18-9-11-19(12-10-18)21-17(6)13-15(3)4/h9-12,14-17,20-21H,7-8,13H2,1-6H3
    • InChI Key: DYFAHIPGXPYHON-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(=CC=1)NC(C)CC(C)C)C(C)CCC(C)C

Computed Properties

  • Exact Mass: 290.27242
  • Monoisotopic Mass: 290.272199093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 9
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • PSA: 24.06

1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-(1,4-dimethylpentyl)- Related Literature

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